molecular formula C18H21N5O3S B2900562 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1798676-19-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2900562
CAS RN: 1798676-19-3
M. Wt: 387.46
InChI Key: GBPLRIOWKONNGE-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor of the protein kinase B (AKT) pathway, which has been implicated in various disease states, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Drug Design and Development

The core structure of this compound, the 1H-imidazo[1,2-b]pyrazole, has been utilized as a non-classical isostere of indole . This suggests its potential application in drug design, where it can be used to improve the solubility and pharmacokinetic properties of drug candidates. For instance, it has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing improved solubility in aqueous media .

Synthesis of Push-Pull Dyes

The compound’s scaffold has been functionalized to create push-pull dyes. These dyes have a proaromatic core and are valuable in various scientific applications, including organic electronics and photonics . The ability to fragment the pyrazole ring opens up pathways to synthesize dyes with specific electronic properties.

Regioselective Functionalization

Selective functionalization of the compound’s scaffold using Br/Mg-exchange and regioselective magnesiations and zincations with TMP-bases has been reported . This allows for the introduction of various electrophiles, enabling the creation of a diverse array of derivatives for further research and development in medicinal chemistry.

Improved Synthesis Methods

Advancements in the synthesis of substituted imidazoles, to which this compound belongs, have been highlighted. These methodologies emphasize functional group compatibility and result in varied substitution patterns, which are crucial for the compound’s applications in everyday products .

Medicinal Chemistry Building Blocks

The compound’s derivatives can serve as useful scaffolds in medicinal chemistry. They can be employed as they are or used as building blocks to construct different classes of biologically active compounds .

N-H Functionalization

A novel route to synthesize related heterocycles via N-H functionalization has been developed. This method involves the use of diverse aniline groups and carbonyldiimidazole (CDI), which could be applied to the compound for the synthesis of imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles .

Solubility Enhancement in Drug Formulation

The substitution of the indole ring with the compound’s 1H-imidazo[1,2-b]pyrazole moiety has led to a significant improvement in solubility in aqueous media. This property is particularly beneficial in drug formulation, where solubility is a critical factor for bioavailability .

Heterocyclic Chemistry Research

As a part of heterocyclic chemistry, the compound’s scaffold is key to functional molecules used in various applications. The recent advances in the synthesis of such heterocycles underline their importance in research and industrial applications .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-18(19-9-12-21-13-14-23-17(21)7-8-20-23)15-3-5-16(6-4-15)27(25,26)22-10-1-2-11-22/h3-8,13-14H,1-2,9-12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPLRIOWKONNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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